Allotetrahydrocortisol

描述

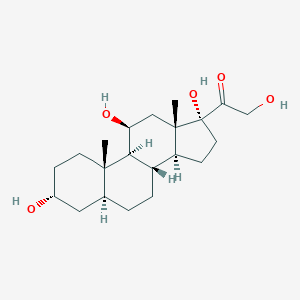

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODPIQQILQLWGS-FDSHTENPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861575 | |

| Record name | 3alpha,5alpha-Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Tetrahydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

302-91-0 | |

| Record name | 5α-Tetrahydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allotetrahydrocortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3alpha,5alpha-Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-α,11-β,17-α,21-tetrahydroxy-5-α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPREGNANE-3.ALPHA.,11.BETA.,17.ALPHA.,21-TETROL-20-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A30U7U312E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Tetrahydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244.5 °C | |

| Record name | 5alpha-Tetrahydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Odyssey of Allotetrahydrocortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allotetrahydrocortisol (allo-THF), a principal metabolite of cortisol, serves as a critical biomarker for adrenal function and steroid metabolism. This technical guide provides a comprehensive overview of the metabolic pathway of allo-THF, from its biosynthesis from cortisol to its eventual excretion. It delves into the enzymatic reactions, regulatory mechanisms, and analytical methodologies pertinent to its study. Detailed experimental protocols for allo-THF quantification and synthesis are provided, alongside quantitative data on its physiological concentrations. Visual diagrams generated using Graphviz are included to elucidate the complex signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals engaged in endocrinology, pharmacology, and drug development.

Introduction

Cortisol, the primary glucocorticoid in humans, plays a pivotal role in a myriad of physiological processes, including stress response, metabolism, and immune function. The metabolic fate of cortisol is a complex process involving a series of enzymatic conversions primarily in the liver, leading to the formation of various metabolites. Among these, this compound (5α-tetrahydrocortisol or allo-THF) is a significant product of the 5α-reduction pathway. The quantification of allo-THF provides valuable insights into the activity of key steroidogenic enzymes and can be indicative of various physiological and pathological states, including obesity, polycystic ovary syndrome (PCOS), and thyroid dysfunction.[1][2] This guide offers an in-depth exploration of the metabolic pathway of allo-THF.

The Metabolic Pathway of this compound

The transformation of cortisol to this compound is a two-step enzymatic process that occurs predominantly in the liver.[3] This pathway involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

Step 1: 5α-Reduction of Cortisol

The initial and rate-limiting step in the formation of allo-THF is the irreversible reduction of the double bond at the C4-C5 position of the A-ring of cortisol. This reaction is catalyzed by the enzyme 5α-reductase (SRD5A), yielding 5α-dihydrocortisol. There are three known isoenzymes of 5α-reductase, with SRD5A1 and SRD5A2 being the most well-characterized in cortisol metabolism.[3]

Step 2: 3α-Reduction of 5α-Dihydrocortisol

Following its formation, 5α-dihydrocortisol is rapidly converted to this compound by the action of 3α-hydroxysteroid dehydrogenase (AKR1C4). This enzyme catalyzes the reduction of the 3-keto group of 5α-dihydrocortisol to a 3α-hydroxyl group.[4]

Glucuronidation and Excretion

Allo-THF is a relatively lipophilic molecule. To facilitate its excretion from the body, it undergoes conjugation with glucuronic acid in the liver, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a more water-soluble allo-THF-glucuronide. The primary site of glucuronidation is the 3α-hydroxyl group. The resulting conjugate is then transported to the kidneys and excreted in the urine.[5]

Quantitative Data

The following tables summarize the available quantitative data related to the metabolism of this compound.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km | Vmax | Vmax/Km Ratio | Source |

| 5α-Reductase Type 2 | Testosterone (B1683101) | Dihydrotestosterone (B1667394) | 23.0 ± 2.9 nmol/L | - | High | [6] |

| 3α-Hydroxysteroid Dehydrogenase | 5α-Dihydrotestosterone | 5α-Androstane-3α,17β-diol | - | - | - | [7] |

Note: Specific kinetic data for the conversion of cortisol and its metabolites by these enzymes is limited in the reviewed literature. The provided data for testosterone serves as a reference for 5α-reductase activity.

Table 2: Physiological Concentrations of this compound

| Analyte | Matrix | Population | Concentration Range | Source |

| This compound (allo-THF) | Urine (24-hour) | Healthy Males | 73 - 192 ng/mg Creatinine | [1] |

| This compound (allo-THF) | Urine (Dried) | Healthy Females | 443 - 1651 µg/g Creatinine | [2] |

| This compound (allo-THF) | Urine (Free) | Healthy Volunteers | 1 - 120 ng/mL | [8][9] |

Note: Concentration ranges can vary significantly based on analytical methods, population demographics, and physiological conditions.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of allo-THF in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Sample Preparation (Solid-Phase Extraction) [9][10]

-

Sample Pre-treatment: Dilute 1 mL of urine with an equal volume of deionized water or a suitable buffer.[10]

-

Column Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or HLB) by passing 3 mL of methanol (B129727) followed by 3 mL of water through the column.[9]

-

Sample Application: Apply the pre-treated urine sample to the conditioned SPE column at a slow, consistent flow rate.

-

Washing: Wash the column with 3 mL of water to remove interfering hydrophilic compounds. A subsequent wash with a weak organic solvent (e.g., 20% methanol in water) can further remove impurities.[9]

-

Elution: Elute the retained steroids, including allo-THF, with 2 mL of methanol.[9]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[9]

4.1.2. LC-MS/MS Analysis [8][9][11]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of steroids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid to improve ionization, is typically employed.[12][13]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.[9]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of steroids.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. This involves monitoring a specific precursor ion to product ion transition for allo-THF and its internal standard.

-

Synthesis of this compound Glucuronide

The synthesis of allo-THF glucuronides is essential for use as analytical standards. A common method is the Koenigs-Knorr reaction.[5]

-

Protection of Hydroxyl Groups: The hydroxyl groups of allo-THF, other than the one to be glucuronidated (typically at the 3α position), are protected using appropriate protecting groups.

-

Glycosylation: The protected allo-THF is reacted with a glucuronic acid donor, such as a protected glucuronyl bromide, in the presence of a promoter (e.g., a silver or mercury salt).

-

Deprotection: The protecting groups on both the steroid and the glucuronic acid moiety are removed to yield the final allo-THF glucuronide.

-

Purification: The synthesized glucuronide is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Visualizations

Metabolic Pathway of this compound

Caption: The enzymatic conversion of cortisol to this compound and its subsequent glucuronidation for excretion.

Experimental Workflow for Urinary this compound Analysis

Caption: A schematic representation of the steps involved in the extraction and analysis of this compound from a urine sample.

Factors Influencing this compound Metabolism

Caption: A logical diagram illustrating the key enzymatic, hormonal, and physiological factors that regulate the metabolism of this compound.

Conclusion

The metabolic pathway of this compound is a crucial component of overall cortisol homeostasis. Understanding the intricacies of its formation, regulation, and excretion is paramount for researchers and clinicians in various fields. This technical guide has provided a detailed overview of the allo-THF metabolic pathway, supported by quantitative data, experimental protocols, and visual diagrams. It is anticipated that this comprehensive resource will facilitate further research into the role of allo-THF in health and disease and aid in the development of novel diagnostic and therapeutic strategies.

References

- 1. Allo-Tetrahydrocortisol - MALE: First AM Comp - Urine Profile + Metabolites (Physicians Lab) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Allo-Tetrahydrocortisol (5a-THF) - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 4. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Chemical conversion of corticosteroids to 3 alpha,5 alpha-tetrahydro derivatives. Synthesis of this compound glucuronides and allotetrahydrocortisone glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of dihydrotestosterone in human liver: importance of 3alpha- and 3beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Role of 5-alpha-reductase in Allotetrahydrocortisol synthesis.

An In-depth Technical Guide on the Role of 5-Alpha-Reductase in Allotetrahydrocortisol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme 5-alpha-reductase (5α-R) is a critical component in steroid metabolism, primarily recognized for its role in converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). However, its function extends significantly to the metabolism of glucocorticoids, particularly in the synthesis of this compound (allo-THF) from cortisol. This pathway represents a major route for cortisol inactivation and clearance, thereby regulating local and systemic glucocorticoid action. Understanding the nuanced role of 5α-reductase in cortisol metabolism is crucial for research in endocrinology, metabolic diseases, and for anticipating the metabolic consequences of pharmacological agents that inhibit this enzyme. This guide provides a detailed examination of the biochemical pathway, quantitative data from key studies, experimental protocols for assessing enzyme activity and metabolite levels, and the clinical significance of this metabolic process.

The Biochemical Pathway of this compound Synthesis

The conversion of active cortisol to its inactive metabolites is a multi-step enzymatic process primarily occurring in the liver.[1][2] The synthesis of this compound involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

Step 1: 5α-Reduction of Cortisol The initial and rate-limiting step is the irreversible reduction of the double bond between carbons 4 and 5 (Δ4-5) in the A-ring of the cortisol molecule. This reaction is catalyzed by 5α-reductase (EC 1.3.1.22), an NADPH-dependent enzyme.[1][3] The product of this reaction is 5α-dihydrocortisol. There are three known isozymes of 5α-reductase:

-

5α-reductase type 1 (SRD5A1): Expressed in the liver and skin.[3][4]

-

5α-reductase type 2 (SRD5A2): Predominantly found in androgen-sensitive tissues like the prostate, but also expressed in the liver. It is considered the major isoform for clearing cortisol in humans.[4]

-

5α-reductase type 3 (SRD5A3): Its role in cortisol metabolism is less defined, but it is known to participate in steroid metabolism.[3]

Step 2: 3α-Reduction of 5α-Dihydrocortisol Following the A-ring reduction, the 3-keto group of 5α-dihydrocortisol is reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD), yielding this compound (also known as 5α-tetrahydrocortisol or 5α-THF).[3][5] This resulting metabolite is biologically inactive.

Finally, allo-THF is often conjugated with glucuronic acid in the liver before being excreted in the urine.[6] A parallel pathway involving 5β-reductase (AKR1D1) converts cortisol to tetrahydrocortisol (B1682764) (THF). The ratio of urinary allo-THF to THF is frequently used as an in vivo biomarker of global 5α-reductase activity.[7][8]

Quantitative Data on 5α-Reductase Activity and Cortisol Metabolism

The activity of 5α-reductase significantly influences glucocorticoid clearance. This activity can be assessed by measuring urinary steroid metabolites. Several clinical studies have quantified these metabolites to understand the role of 5α-reductase in various physiological and pathological states.

Table 1: Urinary Cortisol Metabolite Excretion in Healthy Adults This table summarizes data showing sexual dimorphism in cortisol metabolism, with men exhibiting higher 5α-reductase activity.

| Metabolite | Men (μ g/day ) | Women (μ g/day , menstrual phase) | P-value |

| 5α-Tetrahydrocortisol (allo-THF) | 2723 (2454–3154) | 1811 (1391–2300) | 0.01 |

| 5β-Tetrahydrocortisol (THF) | 2197 (1748–2995) | 1600 (1419–1968) | 0.03 |

| Tetrahydrocortisone (B135524) (THE) | 3169 (2528–4149) | 2736 (2227–3463) | NS |

| Data presented as median (interquartile range). Adapted from a study on healthy young adults.[9] | |||

| NS: Not Significant |

Table 2: Impact of 5α-Reductase Inhibition on Cortisol Action in Human Hepatocytes This table demonstrates how pharmacological inhibition of 5α-reductase enhances the effect of cortisol on suppressing de novo lipogenesis (DNL) in primary human hepatocytes, indicating that the enzyme's normal function is to clear and inactivate cortisol.

| Treatment Condition | De Novo Lipogenesis (% of Control) | P-value (vs. Cortisol alone) |

| Control | 100% | - |

| Cortisol (1000 nM) | 61.9 ± 7.6% | - |

| Cortisol + Finasteride (500 nM) | 76.9 ± 5.2% (Suppression Augmented) | 0.05 |

| Cortisol + Dutasteride (500 nM) | Suppression Augmented | <0.05 |

| Cortisol + 5αR2 Overexpression | 103.8 ± 8.8% (Suppression Reversed) | <0.05 |

| Data presented as mean ± SEM. Finasteride is a selective SRD5A2 inhibitor; Dutasteride inhibits both SRD5A1 and SRD5A2. Adapted from studies on human hepatocytes.[2][4] |

Table 3: 5α-Reductase Activity in Clinical Conditions The ratio of allo-THF/THF is a recognized marker for 5α-reductase activity. Alterations in this ratio are observed in various conditions.

| Condition | Finding | Implication | Reference |

| Polycystic Ovary Syndrome (PCOS) | Increased allo-THF/THF ratio and total androgen/glucocorticoid metabolites. | Enhanced 5α-reductase activity is a key feature of PCOS, independent of obesity. | [8][10] |

| Obesity | 5α-reductase activity correlates positively with BMI and insulin (B600854) levels. | Increased glucocorticoid clearance may be a feature of metabolic dysfunction. | [10] |

| Major Depressive Disorder | Significantly lower allo-THF concentrations and allo-THF/THF ratios. | Suggests a dysfunction in the 5α-reductase pathway in depressed patients. | [11] |

| Schizophrenia Spectrum Disorders | A specific SNP in the SRD5A2 gene (rs6732223) was associated with increased 5α-reductase activity. | Genetic factors influencing cortisol metabolism may play a role in the pathophysiology of schizophrenia. | [12][13] |

Experimental Protocols

Accurate assessment of 5α-reductase's role in this compound synthesis relies on robust experimental methods, both for measuring enzyme activity in vitro and for quantifying metabolites in vivo.

In Vitro 5α-Reductase Enzyme Activity Assay

This protocol describes a general method for measuring the conversion of a steroid substrate (e.g., cortisol or testosterone) to its 5α-reduced product using liver microsomes.

1. Preparation of Microsomal Fraction (Enzyme Source):

-

Obtain liver tissue (e.g., from rat or human samples) and place it immediately in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.[14]

-

Mince the tissue and homogenize it using a Dounce or Potter-Elvehjem homogenizer.[14]

-

Centrifuge the homogenate at ~10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.[14]

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[14]

-

Resuspend the pellet in a suitable reaction buffer (e.g., modified phosphate (B84403) buffer, pH 6.5) and determine the protein concentration using a standard method like the BCA assay.[14][15]

2. Enzymatic Reaction:

-

In a microcentrifuge tube, pre-incubate the microsomal protein (e.g., 20 µg/ml) with a test compound (e.g., an inhibitor like finasteride) or vehicle control for 15 minutes at 37°C.[15]

-

Initiate the reaction by adding the substrate (cortisol) and the cofactor, NADPH.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., 1 N HCl or a solvent like ethyl acetate (B1210297) to extract the steroids).[15]

3. Product Quantification:

-

Extract the steroids from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of 5α-dihydrocortisol or the depletion of the cortisol substrate.

Quantification of Urinary this compound by LC-MS/MS

This protocol outlines a method for measuring allo-THF and other cortisol metabolites in urine, which is essential for assessing in vivo 5α-reductase activity.

1. Sample Preparation:

-

Take a small volume of a 24-hour urine collection (e.g., 1 µl to 1 ml).[11][16]

-

Add an internal standard (e.g., deuterium-labeled allo-THF-d5) to correct for extraction losses.[16][17]

-

Perform enzymatic hydrolysis to deconjugate the glucuronidated steroids. This typically involves using a β-glucuronidase preparation (e.g., from Helix pomatia) and incubating at an optimal pH and temperature (e.g., 37°C for 2-4 hours).[18][19]

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the steroids.[11][16]

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Use a C8 or C18 reversed-phase column to separate allo-THF from its isomer, THF, and other interfering compounds. A gradient elution with solvents like water, methanol, and acetonitrile (B52724) is typically employed.[18]

-

Mass Spectrometry: Use a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.[16]

-

Quantification: Monitor specific precursor-to-product ion transitions for allo-THF and its internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[16] Generate a calibration curve using standards of known concentrations to quantify the amount of allo-THF in the urine sample.

Conclusion and Future Directions

5-alpha-reductase is a pivotal enzyme in the peripheral metabolism of cortisol, catalyzing the initial step in the synthesis of this compound. This pathway is not merely a route for steroid excretion but a key mechanism for regulating glucocorticoid receptor exposure in tissues like the liver, thereby influencing metabolic processes such as lipogenesis.[2][4] The measurement of urinary allo-THF, particularly in ratio to its 5β-reduced counterpart THF, serves as a valuable and widely used biomarker for systemic 5α-reductase activity.

For drug development professionals, these insights are twofold. First, the development of novel 5α-reductase inhibitors must consider the potential for "off-target" effects on cortisol metabolism, which could lead to enhanced glucocorticoid action and associated metabolic side effects.[1] Second, modulating 5α-reductase activity could itself be a therapeutic strategy in conditions characterized by altered cortisol metabolism. Future research should continue to explore the distinct roles of the SRD5A isozymes in glucocorticoid inactivation and investigate the therapeutic potential of targeting this pathway in metabolic and endocrine disorders.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Increased 5 alpha-reductase activity and adrenocortical drive in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SRD5A2 is associated with increased cortisol metabolism in schizophrenia spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Simultaneous determination of tetrahydrocortisol, this compound and tetrahydrocortisone in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Direct determination of the ratio of tetrahydrocortisol+allo-tetrahydrocortisol to tetrahydrocortisone in urine by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Formation of Allotetrahydrocortisol from Cortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic inactivation of cortisol, a primary glucocorticoid in humans, is a critical physiological process. One of the key pathways in this process is the conversion of cortisol to allotetrahydrocortisol (allo-THF). This transformation is a two-step enzymatic cascade primarily occurring in the liver and other peripheral tissues.[1] Understanding the intricacies of this pathway, the enzymes involved, and the methodologies to study it, is paramount for research in endocrinology, drug metabolism, and the development of therapeutics targeting glucocorticoid signaling.

This technical guide provides an in-depth overview of the formation of this compound from cortisol, detailing the enzymatic reactions, kinetic parameters of the involved enzymes, and comprehensive experimental protocols for its investigation.

The Metabolic Pathway: From Cortisol to this compound

The conversion of cortisol to this compound is a reductive pathway involving two key enzymes: 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (3α-HSD), a member of the aldo-keto reductase (AKR) superfamily.[2][3]

-

Step 1: 5α-Reduction of Cortisol. The initial step involves the reduction of the double bond at the C4-C5 position of the A-ring of cortisol. This reaction is catalyzed by 5α-reductase, leading to the formation of 5α-dihydrocortisol (5α-DHF).[4] There are three known isoenzymes of 5α-reductase: type 1 (SRD5A1), type 2 (SRD5A2), and type 3 (SRD5A3).[4] Types 1 and 2 are the principal enzymes involved in cortisol clearance in the liver.[5]

-

Step 2: 3α-Reduction of 5α-Dihydrocortisol. The intermediate, 5α-dihydrocortisol, is then further reduced at the C3-keto group to a hydroxyl group. This reaction is catalyzed by a 3α-hydroxysteroid dehydrogenase, resulting in the final product, this compound.[2] Several isoforms of 3α-HSD, belonging to the aldo-keto reductase 1C (AKR1C) subfamily, are capable of this conversion. Specifically, AKR1C2 and AKR1C4 have been identified as efficient enzymes in the 3α-reduction of 5α-reduced steroids.[2][5] AKR1C4 is predominantly expressed in the liver.[2]

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the conversion of cortisol and 5α-dihydrocortisol by the specific human enzyme isoforms are not extensively documented in the literature. However, data from studies on analogous steroid substrates provide valuable insights into the potential kinetics of this pathway.

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Tissue/Source | Reference |

| Human 5α-Reductase Type 1 | Testosterone (B1683101) | ~1.995 | - | Human Prostate | [6] |

| Human 5α-Reductase Type 2 | Testosterone | ~0.0118 | - | Human Prostate | [6] |

| Human AKR1C2 | 5α-Dihydroprogesterone | - | - | Recombinant | [7] |

| Human AKR1C4 | 5α-Androstane-3α,17β-diol | 10.5 | - | Recombinant | [8] |

| Human 3α-HSD (liver cytosol) | 5β-Dihydrocortisol | 18 | - | Human Liver | [1] |

Note: The provided Km values for 5α-reductase with testosterone as a substrate suggest that the type 2 isozyme has a much higher affinity for its substrate than the type 1 isozyme. While direct data for cortisol is lacking, it is plausible that a similar trend exists. The kcat for the NADPH-dependent reduction of DHT catalyzed by AKR1C2 is reported to be 0.033 s⁻¹.[9]

Experimental Protocols

Heterologous Expression and Purification of Human AKR1C Isoforms

This protocol describes a general workflow for the production of recombinant human AKR1C enzymes (e.g., AKR1C2 and AKR1C4) in E. coli, which is essential for in vitro enzyme kinetic studies.

References

- 1. INCREASED CLEARANCE OF CORTISOL BY 5β-REDUCTASE IN A SUBGROUP OF WOMEN WITH ADRENAL HYPERANDROGENISM IN POLYCYSTIC OVARY SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nkmaxbio.com [nkmaxbio.com]

- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 5. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of allopregnanolone formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. Multiple steps determine the overall rate of the reduction of 5α-dihydrotestosterone catalyzed by human type 3 3α-hydroxysteroid dehydrogenase (AKR1C2): Implications for the Elimination of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

Allotetrahydrocortisol: A Technical Guide on its Discovery, Metabolism, and Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allotetrahydrocortisol (aTHF), a principal metabolite of cortisol, has emerged from the shadow of its parent compound to become a significant biomarker and neuroactive steroid in its own right. Initially identified as a product of cortisol catabolism, research has unveiled its role in modulating the central nervous system, particularly through its interaction with GABA-A receptors. This technical guide provides a comprehensive overview of the discovery and history of this compound research, its metabolic pathway, and detailed methodologies for its synthesis and quantification. Quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this multifaceted molecule.

Discovery and History

The journey of this compound research is intrinsically linked to the broader exploration of corticosteroid metabolism that commenced in the mid-20th century. Following the isolation and synthesis of cortisol, researchers diligently worked to elucidate the metabolic fate of this crucial hormone.

Early Investigations (1950s): The initial discovery of this compound, then often referred to as "allo-tetrahydro F," arose from the analysis of urinary extracts of patients administered with cortisol. These early studies relied on laborious techniques of solvent extraction, partition chromatography, and colorimetric reactions to separate and identify the various steroid metabolites. The term "allo" was used to denote the 5α-configuration of the steroid's A-ring, distinguishing it from its 5β-isomer, tetrahydrocortisol (B1682764) (THF).

The Advent of Chromatographic and Spectrometric Techniques: The development of gas chromatography (GC) in the 1960s, followed by mass spectrometry (MS), revolutionized steroid analysis. These powerful techniques allowed for the definitive identification and quantification of this compound in biological fluids. The ability to separate the 5α and 5β isomers was a critical advancement, enabling more precise studies of their respective physiological roles.

Recognition as a Neurosteroid: While initially viewed as an inactive byproduct of cortisol degradation, the focus on this compound shifted with the burgeoning field of neurosteroids in the late 20th century. Researchers discovered that, like other 3α-reduced neurosteroids, this compound could modulate neuronal excitability by interacting with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. This discovery opened up new avenues of research into its potential physiological and pathological roles in the central nervous system.

Metabolism and Signaling Pathways

This compound is a downstream metabolite of cortisol, formed through a series of enzymatic reactions primarily in the liver. Understanding this pathway is crucial for interpreting its levels in biological samples and for appreciating its physiological significance.

Cortisol Metabolism to this compound

The conversion of cortisol to this compound involves two key enzymatic steps:

-

5α-Reductase: This enzyme reduces the double bond between carbons 4 and 5 in the A-ring of cortisol, leading to the formation of 5α-dihydrocortisol. There are multiple isoforms of 5α-reductase, with varying tissue distributions and substrate specificities.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme then reduces the 3-keto group of 5α-dihydrocortisol to a 3α-hydroxyl group, yielding this compound.

The following diagram illustrates the metabolic pathway from cortisol to this compound.

Interaction with the GABA-A Receptor

This compound is a positive allosteric modulator of the GABA-A receptor.[1] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA.[2] The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ, δ).[3] The specific subunit composition determines the pharmacological properties of the receptor.[4]

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound potentiates this effect, leading to increased neuronal inhibition. The interaction of this compound with the GABA-A receptor is a key aspect of its neuroactive properties.

The following diagram depicts the modulatory effect of this compound on the GABA-A receptor.

Quantitative Data

The quantification of this compound in biological fluids is essential for both research and clinical applications. Its levels can provide insights into adrenal function, stress responses, and certain pathological conditions.

| Parameter | Matrix | Population | Concentration Range | Citation |

| Urinary Excretion | Urine | Healthy Adults | 57 - 370 nmol/dL | [5] |

| Urinary Excretion | Urine | Healthy Adults | 73 - 192 ng/mg Creatinine | [6] |

| Cross-Reactivity (Roche Elecsys Cortisol Assay) | - | - | 165% | [7][8] |

| Isotopic Purity (Deuterium-labeled aTHF) | - | - | 74.46 atom%D | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of Deuterium-Labeled this compound

The synthesis of isotopically labeled internal standards is crucial for accurate quantification by mass spectrometry. A method for preparing deuterium-labeled this compound (aTHF-d5) has been described.[9]

Protocol:

-

Starting Material: Prednisolone or prednisone.

-

Reductive Deuteration: Perform reductive deuteration at C-1, C-2, C-3, C-4, and C-5 of the starting material in CH3COOD with 5% rhodium on alumina (B75360) under a deuterium (B1214612) atmosphere.[9]

-

Purification: Purify the resulting multi-labeled this compound using appropriate chromatographic techniques (e.g., column chromatography).

-

Characterization: Confirm the identity and isotopic purity of the synthesized aTHF-d5. The isotopic purity can be estimated by analyzing the methoxime-trimethylsilyl (MO-TMS) derivatives using gas chromatography-mass spectrometry (GC-MS) and observing the ion intensities in the molecular ion region.[9]

Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of urinary steroid profiles, including this compound.[10][11]

Protocol:

-

Sample Preparation:

-

Extraction: Extract free and conjugated steroids from 1 mL of urine using solid-phase extraction (SPE).[11]

-

Hydrolysis: Enzymatically hydrolyze the steroid conjugates to release the free steroids.[11]

-

Re-extraction: Re-extract the unconjugated steroids.[11]

-

Derivatization: Convert the steroids into their methyloxime trimethyl silyl (B83357) (MO-TMS) ether derivatives.[11]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a gas chromatograph equipped with a capillary column suitable for steroid separation.

-

Mass Spectrometer: Couple the GC to a mass spectrometer for detection and quantification.

-

Data Acquisition: Acquire data in full scan mode to obtain a comprehensive steroid profile.

-

Quantification: Use selected ion monitoring (SIM) for targeted quantification of this compound, with a deuterated internal standard for improved accuracy.

-

The following diagram outlines the workflow for GC-MS analysis of urinary this compound.

Analysis of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of steroids in complex biological matrices like plasma.

Protocol:

-

Sample Preparation:

-

Internal Standard Spiking: Add a known amount of deuterium-labeled this compound as an internal standard to the plasma sample.

-

Protein Precipitation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

-

Solid-Phase Extraction (SPE): Further clean up the sample using a C18 SPE cartridge.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column for separation.

-

Tandem Mass Spectrometer: Couple the LC to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

-

Mobile Phase: Use a gradient of mobile phases, such as water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid, to achieve optimal separation.

-

Quantification: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

The following diagram illustrates the workflow for LC-MS/MS analysis of plasma this compound.

References

- 1. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. d-nb.info [d-nb.info]

- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The evolution of methods for urinary steroid metabolomics in clinical investigations particularly in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Allotetrahydrocortisol: A Key Biomarker for Adrenal Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Allotetrahydrocortisol (aTHF), a principal metabolite of cortisol, is emerging as a critical biomarker in the assessment of adrenal gland activity and the diagnosis of adrenal disorders. Its quantification in biological fluids, primarily urine, provides a non-invasive window into the intricate pathways of steroidogenesis and cortisol metabolism. For researchers, clinical scientists, and professionals in drug development, understanding the nuances of this compound analysis offers a powerful tool for diagnosing adrenal tumors, Cushing's syndrome, and congenital adrenal hyperplasia, as well as for monitoring therapeutic interventions that target the adrenal axis. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, its clinical significance, detailed experimental protocols for its measurement, and quantitative data to aid in the interpretation of its levels in various physiological and pathological states.

The Biochemical Pathway of this compound Synthesis

Cortisol is metabolized in the liver to various inactive compounds, with the A-ring reduction pathway being a major route of elimination. This process involves the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. This compound is the 5α-reduced metabolite of cortisol, while its stereoisomer, tetrahydrocortisol (B1682764) (THF), is the 5β-reduced metabolite. The ratio of these metabolites can provide insights into the activity of the 5α-reductase enzyme system.

Figure 1: Simplified Cortisol and this compound Biosynthesis Pathway.

This compound as a Biomarker in Adrenal Pathologies

The measurement of this compound, often as part of a broader urinary steroid profile, is invaluable in the differential diagnosis of several adrenal disorders.

Adrenocortical Tumors

A key challenge in clinical endocrinology is distinguishing between benign adrenocortical adenomas (ACAs) and malignant adrenocortical carcinomas (ACCs).[1][2][3][4] Urinary steroid metabolomics has emerged as a powerful tool in this regard. While both tumor types can lead to increased cortisol production, the pattern of steroid metabolite excretion often differs. Studies have shown that patients with ACCs may exhibit a significant elevation in the excretion of cortisol precursors and androgens, alongside cortisol metabolites like this compound. The disruption of normal enzymatic pathways in malignant tissue can lead to a unique steroid "fingerprint" that aids in the identification of ACCs.

Cushing's Syndrome

Cushing's syndrome is characterized by prolonged exposure to high levels of cortisol.[5][6][7][8][9] Urinary steroid profiling, including the measurement of this compound, is a cornerstone of its diagnosis. In patients with Cushing's syndrome, the urinary excretion of total cortisol metabolites, including both this compound and tetrahydrocortisol, is typically elevated.[5][8] The analysis of these metabolites, in conjunction with other steroids, can help confirm a diagnosis of hypercortisolism. Furthermore, the steroid profile can sometimes offer clues to the underlying cause, distinguishing between ACTH-dependent and ACTH-independent Cushing's syndrome. For instance, a marked increase in androgen metabolites alongside cortisol metabolites would be more indicative of ACTH-dependent disease.[8]

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal steroidogenesis pathway.[10][11][12][13] The most common form is 21-hydroxylase deficiency, which impairs the conversion of 17-hydroxyprogesterone to 11-deoxycortisol, leading to decreased cortisol production.[11][13] This results in a compensatory increase in ACTH, causing adrenal hyperplasia and a shunting of steroid precursors towards androgen synthesis.[10][11] While the primary diagnostic markers for 21-hydroxylase deficiency are elevated levels of 17-hydroxyprogesterone and androgens, a comprehensive urinary steroid profile that includes this compound can provide a more complete picture of the adrenal metabolic state and is crucial for monitoring the adequacy of glucocorticoid replacement therapy.

Quantitative Data Summary

The following tables summarize the urinary excretion rates of this compound in various populations. It is important to note that reference ranges can vary between laboratories depending on the analytical method used and the patient population.

| Population | This compound (µ g/24h ) | Notes |

| Healthy Adults | Varies with age and sex. Generally, males have higher excretion rates than females. | Reference intervals should be specific to age and sex.[14] |

| Patients with Cushing's Syndrome | Significantly elevated compared to healthy controls.[5][8] | The degree of elevation can vary depending on the severity of the hypercortisolism. |

| Patients with Adrenal Adenoma (ACA) | May be normal or moderately elevated. | |

| Patients with Adrenocortical Carcinoma (ACC) | Often significantly elevated as part of a broader disruption in steroidogenesis. |

Table 1: Representative Urinary this compound Excretion Rates.

| Parameter | Clinical Significance |

| (aTHF + THF) / THE Ratio | This ratio is often used to assess the global activity of 11β-hydroxysteroid dehydrogenase (11β-HSD). An increased ratio suggests a shift towards more active cortisol from inactive cortisone.[15][16][17] |

| aTHF / THF Ratio | This ratio reflects the relative activity of 5α-reductase versus 5β-reductase. Alterations in this ratio can be indicative of changes in peripheral cortisol metabolism. |

Table 2: Key Ratios Involving this compound and Their Clinical Interpretation.

Experimental Protocols for Quantification

The gold standard methods for the quantification of this compound and other steroid metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21][22][23][24]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high-resolution separation and is a powerful tool for comprehensive steroid profiling.[18][23]

1. Sample Preparation:

-

Hydrolysis: Urinary steroids are primarily excreted as glucuronide and sulfate (B86663) conjugates. An enzymatic hydrolysis step, typically using β-glucuronidase, is necessary to cleave these conjugates and release the free steroids.[23]

-

Extraction: The deconjugated steroids are then extracted from the urine matrix using solid-phase extraction (SPE) with a C18 cartridge.[23]

-

Derivatization: To increase their volatility and improve their chromatographic properties, the extracted steroids are derivatized. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.[6]

2. GC-MS Analysis:

-

Chromatographic Separation: The derivatized steroids are separated on a capillary GC column (e.g., a DB-1 column). A temperature gradient is used to achieve optimal separation of the various steroid metabolites.

-

Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The instrument can be operated in full-scan mode to identify a wide range of metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific steroids like this compound.

Figure 2: General Workflow for Urinary Steroid Profiling by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is increasingly used for steroid analysis due to its high sensitivity, specificity, and potential for higher throughput, as it often does not require derivatization.[17][19][21][22][24][25]

1. Sample Preparation:

-

Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is performed to deconjugate the steroids.[19][25]

-

Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.[19][25] Alternatively, a simpler "dilute-and-shoot" approach may be employed for some applications, though this can be more susceptible to matrix effects.[21]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted steroids are separated using reverse-phase liquid chromatography, for example, with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typically used.[19]

-

Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

Figure 3: General Workflow for Urinary Steroid Analysis by LC-MS/MS.

Conclusion

This compound is a valuable biomarker for assessing adrenal function and diagnosing a range of adrenal disorders. Its measurement, as part of a comprehensive urinary steroid profile, provides crucial information for the differential diagnosis of adrenocortical tumors, the confirmation of Cushing's syndrome, and the management of congenital adrenal hyperplasia. The continued advancement of mass spectrometric techniques, such as GC-MS and LC-MS/MS, allows for the precise and reliable quantification of this compound, empowering researchers and clinicians with a powerful diagnostic tool. As our understanding of the steroid metabolome grows, the clinical utility of this compound and other steroid metabolites is set to expand, paving the way for more personalized approaches to the diagnosis and treatment of adrenal diseases.

References

- 1. Types of Adrenal Tumors | NYU Langone Health [nyulangone.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. What Is Adrenal Cancer? | Types of Adrenal Cancer | American Cancer Society [cancer.org]

- 4. youtube.com [youtube.com]

- 5. Metabolomic Biomarkers in Urine of Cushing’s Syndrome Patients [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Investigation of urinary steroid profiles as a diagnostic method in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroid profiling in the diagnosis of mild and overt Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. Congenital Adrenal Hyperplasia Caused by 21-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 11. Steroid 21-hydroxylase deficiency in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 21-hydroxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 13. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 14. Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 19. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]

- 24. endocrine-abstracts.org [endocrine-abstracts.org]

- 25. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of the Allotetrahydrocortisol/Tetrahydrocortisol Ratio: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ratio of urinary allotetrahydrocortisol (a-THF) to tetrahydrocortisol (B1682764) (THF) serves as a critical biomarker for assessing the in vivo activity of 5α-reductase (SRD5A), an enzyme pivotal in the metabolism of glucocorticoids, androgens, and other steroids. This technical guide provides a comprehensive overview of the biochemical underpinnings, analytical methodologies, and clinical significance of the a-THF/THF ratio. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside quantitative data from various physiological and pathophysiological states. This document is intended to be a resource for researchers, clinicians, and professionals in drug development engaged in endocrinology, metabolic disorders, and related fields.

Introduction: The Biochemical Basis of the a-THF/THF Ratio

Cortisol, the primary glucocorticoid in humans, undergoes extensive metabolism before excretion. A key pathway involves the reduction of the A-ring of the steroid nucleus, a reaction catalyzed by two principal enzymes: 5α-reductase and 5β-reductase.[1] These enzymes convert cortisol to a-THF and THF, respectively.[2] Consequently, the urinary a-THF/THF ratio provides a direct reflection of the relative activities of these two reductases.[3] An elevated ratio indicates a predominance of 5α-reductase activity, while a lower ratio suggests a shift towards 5β-reductase-mediated metabolism.[4]

The activity of 5α-reductase is of particular interest as it is also responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Therefore, the a-THF/THF ratio is a valuable surrogate marker for peripheral androgen activation and has implications in a range of endocrine and metabolic conditions.

Signaling Pathways and Metabolic Workflows

The metabolic cascade leading to the formation of a-THF and THF is a critical component of overall steroid hormone homeostasis. The following diagrams illustrate the key enzymatic steps and the analytical workflow for the determination of the a-THF/THF ratio.

Caption: Cortisol metabolism to a-THF and THF.

Caption: General workflow for urinary steroid analysis.

Experimental Protocols for a-THF/THF Ratio Determination

The accurate quantification of a-THF and THF in urine is paramount for the clinical and research utility of their ratio. Both GC-MS and LC-MS/MS are considered gold-standard methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for urinary steroid profiling.[5][6]

3.1.1. Sample Preparation

-

Hydrolysis: To a 1-2 mL aliquot of a 24-hour urine collection, add an internal standard. The conjugated steroids are hydrolyzed enzymatically using β-glucuronidase from E. coli at 45°C for 30 minutes.[7]

-

Extraction: The deconjugated steroids are then extracted from the aqueous matrix using either solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) with an organic solvent like diethyl ether.[7]

-

Derivatization: The dried extract is subjected to a two-step derivatization process. First, methoximation of the keto groups is performed, followed by silylation of the hydroxyl groups to increase the volatility of the steroids for gas chromatography.[6]

3.1.2. Instrumentation and Analysis

-

Gas Chromatograph: Equipped with a capillary column (e.g., 100% dimethylpolysiloxane).

-

Mass Spectrometer: Operated in either full scan mode for comprehensive profiling or selected ion monitoring (SIM) for targeted quantification.

-

Data Analysis: The concentrations of a-THF and THF are determined by comparing the peak areas of the analytes to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often bypass the need for derivatization, leading to a more streamlined workflow.[8][[“]]

3.2.1. Sample Preparation

-

Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is performed to cleave the glucuronide conjugates.

-

Extraction: Solid-phase extraction is commonly employed for sample clean-up and concentration.[10]

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

3.2.2. Instrumentation and Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column is typically used. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is employed to separate the steroids.[10][11]

-

Tandem Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.

-

Data Analysis: Quantification is achieved by comparing the analyte-to-internal standard peak area ratios against a calibration curve.

Quantitative Data and Clinical Significance

The a-THF/THF ratio is a dynamic biomarker that varies with age, sex, and health status. The following tables summarize representative quantitative data from the literature.

Table 1: a-THF/THF Ratio in Healthy Adult Populations

| Population | Mean a-THF/THF Ratio | Range/SD | Reference |

| Healthy Adults | 0.6 - 1.6 | Optimal Range | [3] |

| Post-menopausal Women | 0.15 - 0.65 | Optimal Range | [1] |

Table 2: a-THF/THF Ratio in Pathophysiological Conditions

| Condition | Patient Population | a-THF/THF Ratio | Comparison to Controls | Reference |

| Polycystic Ovary Syndrome (PCOS) | Lean Women with PCOS | Significantly Higher (p=0.04) | Higher | [12][13] |

| Polycystic Ovary Syndrome (PCOS) | Meta-analysis | Significantly Higher (SMD = 0.43) | Higher | [14][15] |

| 5α-reductase 2 Deficiency | Boys (6 months - 13 years) | Characteristically Low (<0.19) | Lower (no overlap) | [16] |

| Hyperthyroidism | Patients with Hyperthyroidism | Significantly Higher | Higher | [17] |

| Hypothyroidism | Patients with Hypothyroidism | Significantly Lower | Lower | [17] |

Polycystic Ovary Syndrome (PCOS)

Women with PCOS often exhibit increased 5α-reductase activity, leading to elevated production of DHT and contributing to the hyperandrogenic symptoms of the condition. Multiple studies have demonstrated a significantly higher a-THF/THF ratio in women with PCOS compared to healthy controls.[12][13][14][15] This suggests that altered cortisol metabolism is a key feature of PCOS pathophysiology.

Metabolic Syndrome and Obesity

Increased 5α-reductase activity has been associated with obesity and metabolic syndrome.[18] The enhanced clearance of cortisol can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis to maintain normal circulating cortisol levels, which in turn can promote adipogenesis and insulin (B600854) resistance.

5α-Reductase Deficiency

This is an autosomal recessive disorder of sex development caused by mutations in the SRD5A2 gene. The condition is characterized by an inability to convert testosterone to DHT. Biochemically, it presents with a markedly low a-THF/THF ratio, making this a key diagnostic marker.[16]

Thyroid Disorders

Thyroid hormones appear to modulate 5α-reductase activity. Hyperthyroidism is associated with an increased a-THF/THF ratio, while hypothyroidism is linked to a decreased ratio.[17]

Congenital Adrenal Hyperplasia (CAH)

In some forms of CAH, particularly those with adrenal androgen excess, alterations in cortisol metabolism can be observed. The a-THF/THF ratio can be a useful adjunctive marker in assessing the overall steroid metabolic profile in these patients.[19][20]

Applications in Drug Development

The a-THF/THF ratio is a valuable pharmacodynamic biomarker for the development and monitoring of 5α-reductase inhibitors, such as finasteride (B1672673) and dutasteride.[21][22] These drugs are used in the treatment of benign prostatic hyperplasia and androgenic alopecia. A decrease in the a-THF/THF ratio following drug administration provides a non-invasive measure of target engagement and enzymatic inhibition.

Conclusion

The urinary a-THF/THF ratio is a powerful and informative biomarker that reflects the in vivo activity of 5α-reductase. Its measurement through robust analytical techniques like GC-MS and LC-MS/MS provides valuable insights into the pathophysiology of a range of endocrine and metabolic disorders, including PCOS, metabolic syndrome, and 5α-reductase deficiency. For drug development professionals, this ratio serves as a crucial tool for assessing the efficacy of 5α-reductase inhibitors. The continued application and standardization of a-THF/THF ratio measurement will undoubtedly contribute to advancements in both clinical diagnostics and therapeutic development.

References

- 1. 5A-THF/5B-THF ratio (Post-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 3. 5a-THF/THF Ratio - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Tetrahydrocortisol - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Altered cortisol metabolism in polycystic ovary syndrome: insulin enhances 5alpha-reduction but not the elevated adrenal steroid production rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5α-reductase activity in women with polycystic ovary syndrome: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]

- 15. 5α-reductase activity in women with polycystic ovary syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of steroid ratios for random urine by mass spectrometry to detect 5α-reductase deficiency in Vietnamese children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comprehensive study of urinary cortisol metabolites in hyperthyroid and hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allo-Tetrahydrocorticosterone (5a-THB) - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 19. A possible defect in the inter-conversion between cortisone and cortisol in prepubertal patients with congenital adrenal hyperplasia receiving cortisone acetate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Endogenous Sources of Allotetrahydrocortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allotetrahydrocortisol (allo-THF), a principal metabolite of cortisol, serves as a crucial biomarker for assessing adrenocortical function and the activity of key steroid-metabolizing enzymes. This technical guide provides an in-depth exploration of the endogenous sources of this compound, detailing its biosynthetic pathway, the enzymes involved, and its physiological significance. Furthermore, this guide presents quantitative data on this compound levels in various biological matrices, comprehensive experimental protocols for its analysis, and visual representations of the pertinent biochemical pathways and analytical workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of steroid metabolism and related endocrine functions.

Introduction

This compound (5α-tetrahydrocortisol) is a biologically inactive metabolite of cortisol, the primary glucocorticoid hormone in humans. Its formation is a critical step in the catabolism and clearance of cortisol from the body. The quantification of this compound, often in conjunction with other cortisol metabolites, provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the peripheral metabolism of glucocorticoids.[1][2] Alterations in the levels of this compound have been associated with various physiological and pathological conditions, including obesity, hyperthyroidism, and disorders of steroid metabolism.[3] This guide delves into the endogenous origins of this important steroid metabolite.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with the production of cortisol in the adrenal glands and culminates in its metabolism, primarily in the liver.

Cortisol Synthesis

Cortisol is synthesized in the zona fasciculata of the adrenal cortex from cholesterol.[2] The production of cortisol is under the tight regulation of the HPA axis. The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal cortex to promote the synthesis and release of cortisol. Elevated cortisol levels exert negative feedback on both the hypothalamus and the pituitary to suppress further CRH and ACTH release, thus maintaining hormonal homeostasis.

Metabolic Conversion to this compound

Once released into circulation, cortisol undergoes metabolism in various tissues, with the liver being the primary site. The conversion of cortisol to this compound involves a two-step enzymatic reduction of the A-ring of the steroid nucleus.[1]

-

5α-Reduction: The first and rate-limiting step is the reduction of the double bond between carbons 4 and 5 of the A-ring, catalyzed by the enzyme 5α-reductase (steroid 5α-reductase). This reaction converts cortisol to 5α-dihydrocortisol. There are three known isoenzymes of 5α-reductase (type 1, 2, and 3), with type 1 being the predominant form in the liver.

-

3α-Reduction: The second step involves the reduction of the 3-keto group to a 3α-hydroxyl group, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzymatic conversion of 5α-dihydrocortisol yields this compound.

The resulting this compound is then typically conjugated with glucuronic acid to increase its water solubility, facilitating its excretion in the urine.

Endogenous Sources and Tissue Distribution

The primary endogenous source of cortisol is the adrenal cortex .[2] While the adrenal glands are the exclusive site of primary cortisol synthesis, the metabolic conversion to this compound occurs in extra-adrenal tissues.

-

Liver: The liver is the principal site of cortisol metabolism and, therefore, the main endogenous source of this compound. It expresses high levels of both 5α-reductase (primarily type 1) and 3α-hydroxysteroid dehydrogenase.

-

Other Tissues: While the liver is the major contributor, other tissues also express the necessary enzymes for this compound synthesis, albeit at lower levels. These include the skin, brain, and peripheral tissues. The expression of 5α-reductase isozymes is tissue-specific and developmentally regulated.[4]

Quantitative Data

The levels of this compound can be measured in various biological fluids, with urine being the most common matrix for assessing its excretion. Plasma concentrations are less frequently reported.

Table 1: Urinary Excretion of this compound in Healthy Adults

| Population | This compound Excretion (mcg/24h) | Source |

| Men | Median: Not explicitly stated, but total cortisol metabolites are higher than in women. | [5] |

| Women | Median: Not explicitly stated, but total cortisol metabolites are lower than in men. | [5] |

| Healthy Individuals | Range: Not explicitly stated, but ratios to other metabolites are provided. | [3][6] |

| Healthy Subjects | 63 +/- 36 (by HPLC-RIA) | [7] |

Note: Absolute values for this compound excretion can vary significantly between individuals and are influenced by factors such as age, sex, and thyroid status. Ratios to other cortisol metabolites, such as the (allo-THF + THF)/THE ratio, are often used for clinical interpretation.[3][8]

Table 2: Plasma Concentrations of Steroids in Healthy Adults (for context)

| Steroid | Median Concentration (nmol/L) - Men | Median Concentration (nmol/L) - Women | Source |

| Cortisol | 259 | 277 | [9] |

| Cortisone (B1669442) | 29.5 | 26.8 | [9] |

| 11-Deoxycortisol | 0.68 | 0.47 | [9] |

Note: Specific reference ranges for plasma this compound are not widely established in the literature. The data presented here for related steroids from a large cohort study provide a general context for circulating steroid levels.

Experimental Protocols

The accurate quantification of this compound requires sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Urinary Steroid Profiling by GC-MS

This method is a well-established technique for the comprehensive analysis of urinary steroid metabolites.

5.1.1. Sample Preparation [10][11]

-